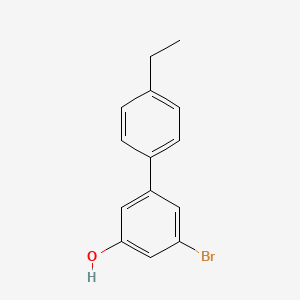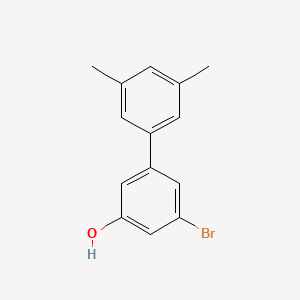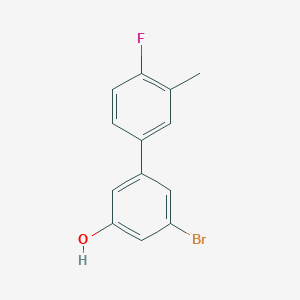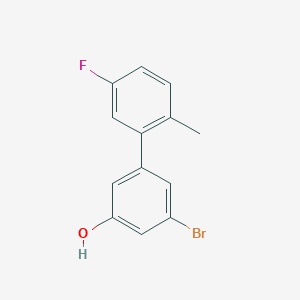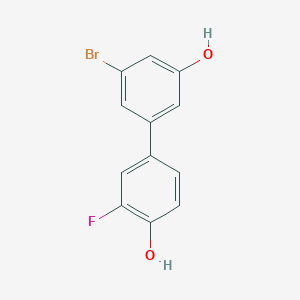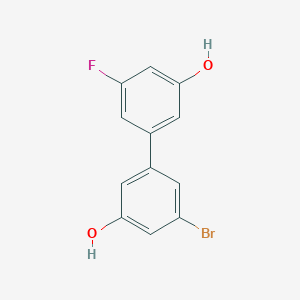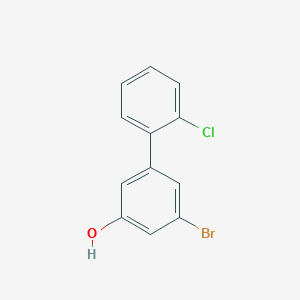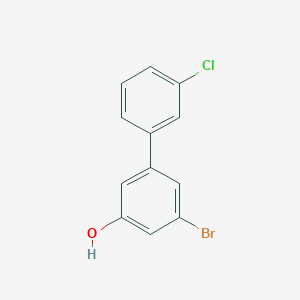
3-Bromo-5-(3-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-chlorophenyl)phenol, 95% (3-BP) is a phenolic compound that has been widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 75°C and a boiling point of 250°C. 3-BP has a molecular weight of 260.71 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and has been used in a variety of applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used as a reagent in organic synthesis and as a precursor for other compounds. In addition, 3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used as a catalyst for the oxidation of alcohols and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor in the oxidation of organic compounds, resulting in the formation of aldehydes, ketones, and other products. It is also believed to be involved in the formation of polymers and other complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chlorophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have some beneficial effects on the cardiovascular system, as well as on the metabolism of certain nutrients. It has also been shown to have some anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. However, 3-Bromo-5-(3-chlorophenyl)phenol, 95% can be toxic if inhaled or ingested, and should be handled with caution. In addition, it can be difficult to accurately measure the concentration of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in a solution.
Direcciones Futuras
Future research on 3-Bromo-5-(3-chlorophenyl)phenol, 95% could focus on the further elucidation of its mechanism of action and the development of new applications for it in the fields of biochemistry and physiology. Additional research could also focus on the development of more efficient synthesis methods and improved methods for measuring and controlling its concentration in solutions. Additionally, research could be conducted on the potential toxicity of 3-Bromo-5-(3-chlorophenyl)phenol, 95% and its potential to interact with other compounds. Finally, further research could be conducted on the potential uses of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is usually accomplished by reacting 3-chlorophenol with bromine in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide, and takes place at a temperature of 90-100°C. The reaction yields a 95% pure product, which is then purified through recrystallization.
Propiedades
IUPAC Name |
3-bromo-5-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVKIYXHKHQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686389 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chlorophenyl)phenol | |
CAS RN |
1261976-00-4 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



